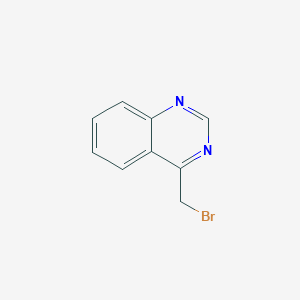
Sodium 4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate, commonly referred to as SCTP, is a synthetic compound that has been widely studied for its potential applications in scientific research. SCTP was first synthesized in the early 1990s and has since been used in a variety of laboratory experiments and research studies. This compound has a wide range of biological activities, including antiviral, anti-inflammatory, and antifungal effects. In addition, SCTP has been used to study the biochemical and physiological effects of various compounds and drugs.
Wirkmechanismus
The exact mechanism of action of SCTP is not fully understood. However, it is believed that SCTP acts as a proton shuttle, transporting protons across membranes and into cells. This process is believed to be involved in the regulation of cellular processes and the modulation of drug activity. In addition, SCTP is believed to interact with proteins and enzymes, resulting in changes in their activity and structure.
Biochemical and Physiological Effects
SCTP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that SCTP can inhibit the growth of certain viruses, bacteria, and fungi. In addition, SCTP has been shown to possess anti-inflammatory and antifungal properties. Furthermore, SCTP has been shown to modulate the activity of various enzymes and proteins, resulting in changes in their activity and structure.
Vorteile Und Einschränkungen Für Laborexperimente
SCTP has a number of advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, SCTP is soluble in both water and organic solvents and can be stored in aqueous solution for extended periods of time. However, there are some limitations to using SCTP in laboratory experiments. The compound is relatively unstable and can be easily degraded by heat or light. In addition, SCTP can be toxic at high concentrations and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research involving SCTP. These include further study of the biochemical and physiological effects of SCTP, as well as its potential applications in drug development. In addition, further research is needed to better understand the mechanism of action of SCTP and its interactions with proteins and enzymes. Finally, further research is needed to investigate the potential toxicity of SCTP and its long-term effects on biological systems.
Synthesemethoden
SCTP is synthesized by a reaction between 4-chlorophenyl-1,1,1-trifluoro-4-oxobut-2-en-2-olate and sodium hydroxide. This reaction is carried out in aqueous solution at a temperature of 0-5°C. The reaction is exothermic and yields a white solid product that is soluble in water and organic solvents. The reaction is typically completed within 1-2 hours.
Wissenschaftliche Forschungsanwendungen
SCTP has been used in a variety of scientific research experiments and studies. It has been used to study the biochemical and physiological effects of various compounds and drugs, as well as their interactions with biological systems. In addition, SCTP has been used to study the antiviral, anti-inflammatory, and antifungal effects of various compounds. It has also been used to study the pharmacokinetics and pharmacodynamics of various substances.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate' involves the reaction of 4-chlorobenzaldehyde with trifluoroacetylacetone in the presence of sodium ethoxide to form the intermediate (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-hydroxybut-2-en-2-one. This intermediate is then treated with sodium hydroxide to form the final product, sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate.", "Starting Materials": [ "4-chlorobenzaldehyde", "trifluoroacetylacetone", "sodium ethoxide", "sodium hydroxide" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with trifluoroacetylacetone in the presence of sodium ethoxide to form (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-hydroxybut-2-en-2-one.", "Step 2: The intermediate (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-hydroxybut-2-en-2-one is treated with sodium hydroxide to form the final product, sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate." ] } | |
CAS-Nummer |
1007036-48-7 |
Molekularformel |
C10H5ClF3NaO2 |
Molekulargewicht |
272.58 g/mol |
IUPAC-Name |
sodium;4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C10H6ClF3O2.Na/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14;/h1-5,16H;/q;+1/p-1 |
InChI-Schlüssel |
PXHYICZFLLLNIS-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)/C=C(\C(F)(F)F)/[O-])Cl.[Na+] |
SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])Cl.[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6602701.png)

![4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine](/img/structure/B6602707.png)

![7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one](/img/structure/B6602723.png)



![5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid](/img/structure/B6602766.png)
![6-bromo-2-methyl-1H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6602767.png)


![2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6602802.png)
![1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6602805.png)